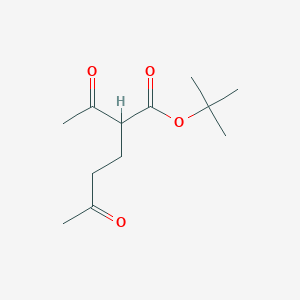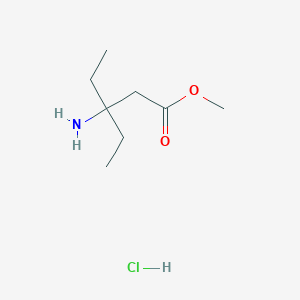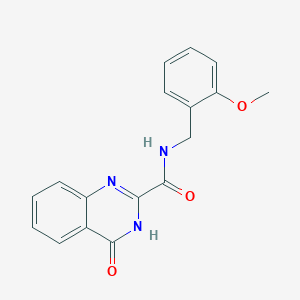
Arsine, pentyldibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, pentyldibromo- is an organoarsenic compound that belongs to the class of arsines. Arsines are compounds that contain arsenic bonded to hydrogen and/or carbon groups. This particular compound is characterized by the presence of two bromine atoms and a pentyl group attached to the arsenic atom. Arsine compounds are known for their toxicity and have various applications in different fields, including the semiconductor industry and chemical synthesis.
Méthodes De Préparation
The synthesis of arsine, pentyldibromo- typically involves the reaction of pentylmagnesium bromide with arsenic trichloride, followed by the addition of bromine. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be summarized as follows:
- Synthesis of Pentylmagnesium Bromide:
- React pentyl bromide with magnesium in dry ether to form pentylmagnesium bromide.
- ( \text{C}5\text{H}{11}\text{Br} + \text{Mg} \rightarrow \text{C}5\text{H}{11}\text{MgBr} )
- Reaction with Arsenic Trichloride:
- Add arsenic trichloride to the pentylmagnesium bromide solution.
- ( 3\text{C}5\text{H}{11}\text{MgBr} + \text{AsCl}_3 \rightarrow (\text{C}5\text{H}{11})_3\text{As} + 3\text{MgBrCl} )
- Bromination:
- Introduce bromine to the reaction mixture to obtain arsine, pentyldibromo-.
- ( (\text{C}5\text{H}{11})_3\text{As} + 2\text{Br}_2 \rightarrow (\text{C}5\text{H}{11})\text{AsBr}_2 )
Analyse Des Réactions Chimiques
Arsine, pentyldibromo- undergoes various chemical reactions, including:
- Oxidation:
- Oxidation of arsine compounds can lead to the formation of arsenic oxides.
- Common oxidizing agents include hydrogen peroxide and nitric acid.
- Reduction:
- Reduction reactions can convert arsine compounds to their corresponding arsenic hydrides.
- Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution:
- Substitution reactions involve the replacement of bromine atoms with other functional groups.
- Nucleophiles such as amines or thiols can be used for substitution.
Applications De Recherche Scientifique
Arsine, pentyldibromo- has several scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of other organoarsenic compounds.
- Employed in the study of reaction mechanisms involving arsenic compounds.
- Biology:
- Investigated for its potential biological activity and toxicity.
- Used in studies related to arsenic metabolism and detoxification.
- Medicine:
- Explored for its potential use in chemotherapy due to its cytotoxic properties.
- Studied for its effects on cellular pathways and molecular targets.
- Industry:
- Utilized in the semiconductor industry for the deposition of thin films.
- Applied in the production of specialized materials and coatings.
Mécanisme D'action
The mechanism of action of arsine, pentyldibromo- involves its interaction with cellular components, leading to toxicity. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress, inhibition of enzyme activity, and damage to cellular structures. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparaison Avec Des Composés Similaires
Arsine, pentyldibromo- can be compared with other similar compounds, such as:
- Arsine (AsH3):
- A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
- Triphenylarsine (As(C6H5)3):
- An organoarsenic compound with three phenyl groups, used in organic synthesis.
- Arsenic Trichloride (AsCl3):
- A precursor in the synthesis of various arsenic compounds, including arsine derivatives.
The uniqueness of arsine, pentyldibromo- lies in its specific structure, which includes both a pentyl group and two bromine atoms, giving it distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64047-02-5 |
|---|---|
Formule moléculaire |
C5H11AsBr2 |
Poids moléculaire |
305.87 g/mol |
Nom IUPAC |
dibromo(pentyl)arsane |
InChI |
InChI=1S/C5H11AsBr2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |
Clé InChI |
ICLZLPLEXRQCFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[As](Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


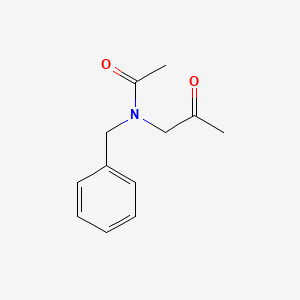


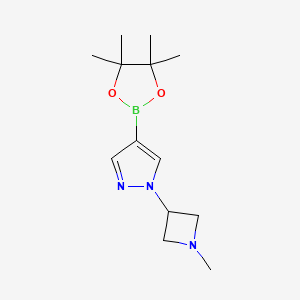

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
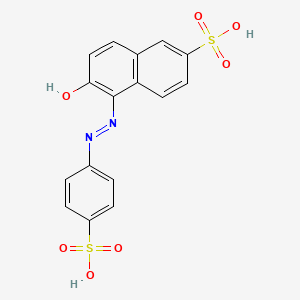
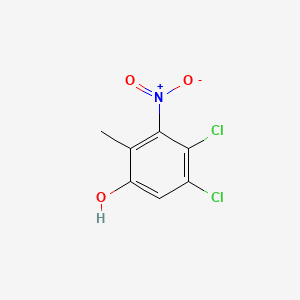

![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)

